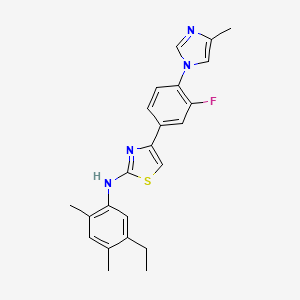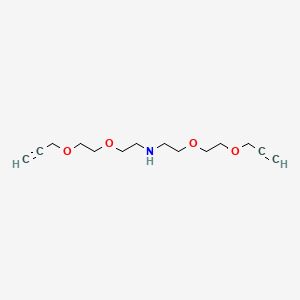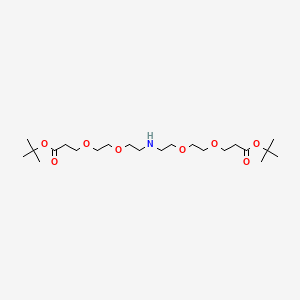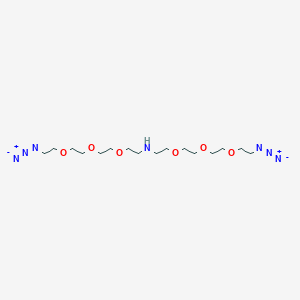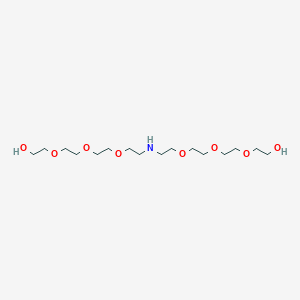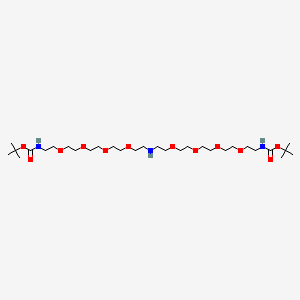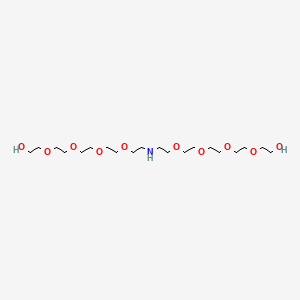
NPD-001
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NPD-001 is a potent TbrPDEB1 inhibitor. NPD-001 is 10-fold more potent on hPDE4 (hPDE4B1 IC50 = 0.6 nM) than on TbrPDEB1 (IC50 = 4 nM). Trypanosomal phosphodiesterases B1 and B2 (TbrPDEB1 and TbrPDEB2) play an important role in the life cycle of Trypanosoma brucei, the causative parasite of human African trypanosomiasis (HAT), also known as African sleeping sickness. Knock down of both enzymes leads to cell cycle arrest and is lethal to the parasite.
Wissenschaftliche Forschungsanwendungen
Nanoparticle Assembly and Properties
- One-Dimensional Assemblies of Nanoparticles : Nanoparticle (NP) assemblies, including one-dimensional (1D) NP assemblies, are significant for both fundamental research and applications, offering insights into biological processes and quantum mechanics of nanoscale systems. The preparation methods, characteristics, and applications of 1D NP assemblies in electronic, optoelectronic, and magnetic devices are explored (Tang & Kotov, 2005).
Nanoparticle Technology in Biomedical Applications
Bioimaging and Biosensing Applications of Nanoparticles : Silica-based nanoparticles (NPs) have gained immense interest in bioimaging and biosensing research due to their capability in obtaining sensitive data noninvasively, crucial for early-stage cancer diagnosis and other applications (Tallury, Payton, & Santra, 2008).
Nanoparticles in Cellular Uptake Dynamics : Studies on the kinetics and mechanisms involved in the intracellular uptake and localization of fluorophore-conjugated nanodiamonds (NDs) show promise for their use in biomedical applications as stable, biocompatible, fluorescent probes (Schrand, Lin, Hens, & Hussain, 2011).
Nanoparticles in Cancer Research
- Applications in Cancer Studies : The applications of quantum dots (QDs) and magnetic nanoparticles (MNPs) in cancer research, including diagnosis and therapy, demonstrate significant potential in early diagnosis and effective treatment of cancer (Wen et al., 2016).
Theranostic Applications of Nanoparticles
- Nanodecoys in Biomedicine : The development of ‘Nanodecoys’ (NDs), nanoparticles coated with various cell membranes, represents an advancement in nanomedicine, enhancing the interaction with biological microenvironments and showing potential in treating a plethora of diseases (Chatterjee et al., 2022).
Nanoparticle Toxicity and Safety
- Nanoparticle Toxicity Studies : Research on the toxic effects of nanoparticles aims to identify their harmful effects and patterns of transport, accumulation, and elimination in living systems, crucial for their safe use in biomedical applications (Sukhanova et al., 2018).
Eigenschaften
CAS-Nummer |
469863-16-9 |
|---|---|
Produktname |
NPD-001 |
Molekularformel |
C33H40N6O4 |
Molekulargewicht |
584.721 |
IUPAC-Name |
(4aR,8aS)-4-(3-(4-(4-(1H-tetrazol-5-yl)phenoxy)butoxy)-4-methoxyphenyl)-2-cycloheptyl-4a,5,8,8a-tetrahydrophthalazin-1(2H)-one |
InChI |
InChI=1S/C33H40N6O4/c1-41-29-19-16-24(31-27-12-6-7-13-28(27)33(40)39(36-31)25-10-4-2-3-5-11-25)22-30(29)43-21-9-8-20-42-26-17-14-23(15-18-26)32-34-37-38-35-32/h6-7,14-19,22,25,27-28H,2-5,8-13,20-21H2,1H3,(H,34,35,37,38)/t27-,28+/m1/s1 |
InChI-Schlüssel |
DNDNLFXKQSTINI-IZLXSDGUSA-N |
SMILES |
O=C1N(C2CCCCCC2)N=C(C3=CC=C(OC)C(OCCCCOC4=CC=C(C5=NN=NN5)C=C4)=C3)[C@]6([H])CC=CC[C@]16[H] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
NPD-001; NPD 001; NPD001. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3R,4S)-rel-4-(1,3-Benzodioxol-5-yl)-3-(4-fluorophenyl)-1-[1-(1H)-1,2,4-triazol-1-carbonyl)-4-piperidinyl]-2-azetidinone](/img/structure/B609545.png)
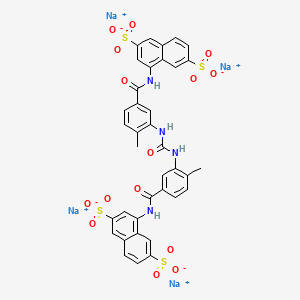
![Tetrasodium;[2-[[3-[[3-[[3-[[5-[[2,4-bis[[hydroxy(oxido)phosphoryl]methyl]phenyl]carbamoyl]-2-methylphenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]-4-methylbenzoyl]amino]-5-[[hydroxy(oxido)phosphoryl]methyl]phenyl]methyl-hydroxyphosphinate](/img/structure/B609547.png)
